molecular formula C8H4ClN3O3 B1427819 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 1183366-52-0

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1427819
CAS No.: 1183366-52-0
M. Wt: 225.59 g/mol
InChI Key: SKMDYDZRWCQKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H4ClN3O3 and its molecular weight is 225.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole and related oxadiazole derivatives have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. For instance, Lagrenée et al. (2001) investigated the influence of substituted oxadiazoles, including those related to this compound, on steel corrosion in hydrochloric acid. They found that some oxadiazoles inhibited corrosion while others accelerated it, depending on their chemical structure and mode of adsorption onto the steel surface (Lagrenée et al., 2001). Similarly, Kalia et al. (2020) synthesized new oxadiazole derivatives and assessed their efficiency in inhibiting steel corrosion in hydrochloric acid, demonstrating the potential of these compounds in industrial applications (Kalia et al., 2020).

Antibacterial Applications

Several studies have explored the antibacterial properties of oxadiazole derivatives. Aziz‐ur‐Rehman et al. (2013) synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and tested them against various bacterial strains, finding significant antibacterial activity (Aziz‐ur‐Rehman et al., 2013). Rai et al. (2010) designed and synthesized a series of novel oxadiazole-based compounds, including this compound derivatives, demonstrating notable antibacterial activity against various pathogens (Rai et al., 2010).

Anticancer Potential

Some oxadiazole derivatives have shown promise as potential anticancer agents. Zhang et al. (2005) identified oxadiazole compounds, including those structurally related to this compound, as novel inducers of apoptosis in cancer cell lines, indicating their potential as anticancer agents (Zhang et al., 2005).

Central Nervous System Applications

Research has also been conducted on the effects of oxadiazole derivatives on the central nervous system. Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated their potential CNS depressant activities, finding significant antidepressant, anticonvulsant, and antianxiety effects in animal models (Singh et al., 2012).

Other Applications

Additional research includes the study of oxadiazoles in various chemical processes and their potential in material science. For example, the synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole, and its derivatives were explored by Abboud et al. (2017) for their liquid crystalline properties (Abboud et al., 2017).

Properties

IUPAC Name

5-chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMDYDZRWCQKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.